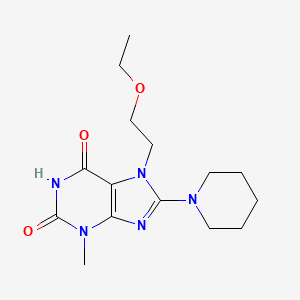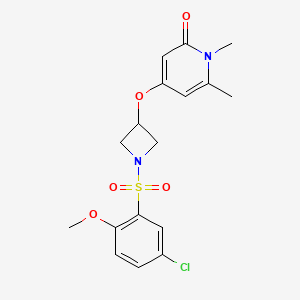
7-(2-Ethoxyethyl)-3-methyl-8-piperidin-1-ylpurine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-(2-Ethoxyethyl)-3-methyl-8-piperidin-1-ylpurine-2,6-dione is a purine derivative that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. This compound is also known as EPPA, and its molecular formula is C15H21N5O3.
Scientific Research Applications
Environmental Impacts and Fate of Related Chemicals
Alkylphenol ethoxylates (APEs) are widely used surfactants that degrade into more persistent chemicals like nonylphenol (NP) and octylphenol (OP), which can mimic natural hormones and potentially disrupt endocrine function in wildlife and humans. This review highlights concerns over their environmental persistence and bioaccumulation, suggesting the significance of researching similar compounds' environmental behaviors (Ying, Williams, & Kookana, 2002).
Neuroprotective and Anticancer Potential
Curcumin derivatives, including Schiff base, hydrazone, and oxime derivatives, have shown potential in improving medicinal and biological properties. Research into similar complex organic molecules could offer insights into novel therapeutic agents with enhanced bioactivity (Omidi & Kakanejadifard, 2020).
Biodegradation of Organic Pollutants
The biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater have been extensively reviewed, highlighting microbial degradation pathways and environmental fate. This research underlines the importance of understanding how similar chemical compounds interact with and impact the environment (Thornton et al., 2020).
Psychotic and Mood Disorders Treatment
Lurasidone, a novel antipsychotic drug, has shown efficacy in treating psychotic and major affective disorders. Studies on lurasidone's safety and tolerability provide a model for investigating similar compounds' therapeutic potential in neuropsychiatric conditions (Pompili et al., 2018).
Anticorrosive Properties
Quinoline derivatives are recognized for their effectiveness against metallic corrosion, demonstrating the broader applicability of nitrogen heterocycles in industrial applications. This review covers quinoline-based compounds as anticorrosive materials, suggesting a potential area of interest for similar chemical structures (Verma, Quraishi, & Ebenso, 2020).
properties
IUPAC Name |
7-(2-ethoxyethyl)-3-methyl-8-piperidin-1-ylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O3/c1-3-23-10-9-20-11-12(18(2)15(22)17-13(11)21)16-14(20)19-7-5-4-6-8-19/h3-10H2,1-2H3,(H,17,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFACTGOHGVVREF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(N=C1N3CCCCC3)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(Diethylamino)-2-oxoethyl]-2-[2-formyl-N-methyl-4-(trifluoromethyl)anilino]-N-methylacetamide](/img/structure/B2736878.png)
![N-(2,5-difluorophenyl)-2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2736879.png)

![4,7,8-trimethyl-6-(oxolan-2-ylmethyl)-2-[(E)-3-phenylprop-2-enyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2736883.png)
![4-methyl-1-(2,3,5,6-tetramethylbenzyl)-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2736884.png)

![4-chloro-N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]dithiazol-5-imine](/img/structure/B2736891.png)
![2-amino-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]butanamide hydrochloride](/img/structure/B2736892.png)

![N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2736897.png)
![4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole](/img/structure/B2736898.png)

![7-Fluoro-1-(4-methoxyphenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2736900.png)